molecular formula C7H15NO3S B2549896 4-Methoxycyclohexane-1-sulfonamide CAS No. 1565713-65-6

4-Methoxycyclohexane-1-sulfonamide

Cat. No.: B2549896
CAS No.: 1565713-65-6
M. Wt: 193.26
InChI Key: WPMGWMOGQDEGMI-UHFFFAOYSA-N
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Description

4-Methoxycyclohexane-1-sulfonamide is an organosulfur compound with the molecular formula C7H15NO3S. It is characterized by a cyclohexane ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycyclohexane-1-sulfonamide typically involves the reaction of 4-methoxycyclohexanol with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound may involve continuous catalytic processes to ensure high yield and purity. For example, the use of hydrogen peroxide as an oxidizing agent and molecular sieve-supported phosphotungstic acid as a catalyst has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

    4-Methoxybenzenesulfonamide: Similar in structure but with a benzene ring instead of a cyclohexane ring.

    Cyclohexane-1-sulfonamide: Lacks the methoxy group, making it less versatile in chemical reactions.

    4-Methylcyclohexane-1-sulfonamide: Substituted with a methyl group instead of a methoxy group.

Uniqueness: 4-Methoxycyclohexane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the cyclohexane ring.

Properties

IUPAC Name

4-methoxycyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMGWMOGQDEGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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